4-cyano-benzonitrile N-oxide
Description
Significance of Nitrile N-Oxides as Dipolarophiles in Heterocyclic Synthesis
Nitrile N-oxides are quintessential 1,3-dipoles, a class of molecules with a four-π-electron system distributed over three atoms. chesci.com This electronic configuration makes them exceptionally effective partners in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. researchgate.netorganic-chemistry.org The reaction of a nitrile N-oxide with a π-system, known as a dipolarophile (e.g., an alkene or alkyne), leads to the formation of isoxazolines and isoxazoles, respectively. researchgate.netwikipedia.org These heterocyclic motifs are prevalent in numerous pharmaceuticals, agrochemicals, and functional materials. researchgate.net
The significance of nitrile N-oxides lies in their ability to provide a direct and often highly regioselective pathway to these valuable scaffolds. mdpi.com The substituent on the aryl ring of the nitrile N-oxide plays a crucial role in modulating its reactivity. Electron-withdrawing groups, such as the cyano group in 4-cyano-benzonitrile N-oxide, can lower the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO). chesci.com This electronic perturbation directly influences the interaction with the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile, affecting the reaction rate and regioselectivity. chesci.comresearchgate.net The specific reactivity of this compound has been harnessed in the synthesis of specialized molecules, such as spiro derivatives of parthenin (B1213759), which have been investigated for their anticancer properties. google.com
Overview of 1,3-Dipolar Cycloaddition (32CA) Reactions in Organic Transformation
The 1,3-Dipolar Cycloaddition (32CA) reaction, first extensively studied by Rolf Huisgen, is a cornerstone of heterocyclic chemistry. organic-chemistry.orgnumberanalytics.com It is a pericyclic reaction involving the concerted addition of a 4π-electron 1,3-dipole (like a nitrile N-oxide) to a 2π-electron dipolarophile (like an alkene or alkyne). chesci.comorganic-chemistry.org This process, classified as a [π4s + π2s] cycloaddition, is thermally allowed and proceeds through a six-electron transition state, leading to a five-membered ring. chesci.comorganic-chemistry.org
The mechanism of these reactions can be understood through Frontier Molecular Orbital (FMO) theory. researchgate.netnumberanalytics.com The interaction between the HOMO of one component and the LUMO of the other dictates the feasibility and outcome of the reaction. researchgate.net Based on the relative energies of these orbitals, 32CA reactions are categorized into three types:
Type I: Controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction.
Type II: Controlled by both HOMO-LUMO pairs (ambiphilic). wikipedia.org
Type III: Controlled by the LUMO(dipole)-HOMO(dipolarophile) interaction. chesci.comresearchgate.net
Nitrile N-oxides are often classified as ambiphilic (Type II), meaning their reactivity can be tuned by the electronic nature of the dipolarophile. wikipedia.org However, the presence of strong electron-withdrawing groups, as in this compound, renders the dipole more electrophilic, favoring interactions with electron-rich dipolarophiles (a LUMO(dipole)-HOMO(dipolarophile) controlled, or Type III, interaction). chesci.com
Computational studies using Density Functional Theory (DFT) have provided deep insights into the mechanism, showing that these cycloadditions typically proceed through a concerted, albeit sometimes asynchronous, one-step mechanism. rsc.orgmdpi.com Asynchronicity means that the two new bonds in the transition state are not formed to the same extent simultaneously. rsc.org The regioselectivity of the addition is determined by both electronic and steric factors, which can be predicted with high accuracy using modern computational models. mdpi.comnumberanalytics.com
Research Findings on this compound
The electron-withdrawing nature of the para-cyano group significantly influences the reactivity of the nitrile N-oxide moiety. This is quantified by computational chemistry, which provides data on the electronic properties of the molecule.
| Compound | Electronic Chemical Potential (μ) in eV | Global Electrophilicity (ω) in eV | Classification |
|---|---|---|---|
| Benzonitrile N-oxide | -3.83 | 1.55 | Moderate Electrophile |
| 4-Nitro-benzonitrile N-oxide | -4.94 | 3.06 | Strong Electrophile |
While specific data for this compound was not found in the immediate search, the data for the analogous 4-nitro-benzonitrile N-oxide (which also has a strong electron-withdrawing group) shows a significantly lower chemical potential (μ) and a much higher global electrophilicity index (ω) compared to the unsubstituted benzonitrile N-oxide. mdpi.comontosight.ai This strongly suggests that this compound would also be classified as a strong electrophile, readily reacting with nucleophilic (electron-rich) dipolarophiles.
In a practical application, this compound was used in a 1,3-dipolar cycloaddition reaction with parthenin, a sesquiterpene lactone containing an exocyclic double bond. The reaction is outlined below.
| Reactant 1 | Reactant 2 | Reaction Conditions | Product Type |
|---|---|---|---|
| This compound | Parthenin | THF, 0-5 °C for 25 min, then ambient temp. for 2.5 h | Spiro-isoxazoline derivative |
This synthesis highlights the utility of this compound in creating complex spiro-heterocyclic systems under mild conditions. google.com The reaction proceeds by adding the nitrile oxide across the exocyclic double bond of the parthenin C ring. google.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
10447-96-8 |
|---|---|
Molecular Formula |
C8H4N2O |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
4-oxycyanobenzonitrile |
InChI |
InChI=1S/C8H4N2O/c9-5-7-1-3-8(4-2-7)6-10-11/h1-4H |
InChI Key |
REDDCKWAMXYDEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C#[N+][O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyano Benzonitrile N Oxide and Its Analogs
Classical Preparative Routes for Aryl Nitrile N-Oxides
The traditional methods for synthesizing aryl nitrile N-oxides have been well-established and continue to be widely used in organic synthesis. These routes typically involve the transformation of readily available starting materials through reliable and well-understood reaction mechanisms.
Oxidation of Benzonitrile (B105546) Derivatives
A direct method for the formation of benzonitrile N-oxides is the oxidation of the corresponding benzonitrile derivatives. ontosight.ai This approach involves the direct conversion of the nitrile functionality to a nitrile N-oxide. Various oxidizing agents can be employed for this transformation, with peroxyacids such as m-chloroperoxybenzoic acid (m-CPBA) being a common choice. ontosight.ai The reaction proceeds by the transfer of an oxygen atom from the oxidizing agent to the nitrogen atom of the cyano group. This method is advantageous due to its straightforward nature. For instance, 4-chlorobenzonitrile (B146240) can be oxidized using agents like hydrogen peroxide or peracids to yield 4-chloro-benzonitrile N-oxide. ontosight.ai
Table 1: Examples of Oxidizing Agents for Benzonitrile N-Oxide Synthesis
| Oxidizing Agent | Reference |
| m-Chloroperoxybenzoic acid (m-CPBA) | ontosight.ai |
| Hydrogen Peroxide | ontosight.ai |
| Peracetic Acid | researchgate.net |
Hydroxamoyl Chloride Dehydrohalogenation Sequences
One of the most prevalent and versatile methods for generating aryl nitrile N-oxides is through the dehydrohalogenation of hydroxamoyl chlorides. nih.govthieme-connect.de This two-step sequence begins with the halogenation of an aldoxime to produce the corresponding hydroxamoyl halide, most commonly the chloride. thieme-connect.de A variety of halogenating agents can be used, including chlorine, N-chlorosuccinimide (NCS), and tert-butyl hypochlorite. thieme-connect.de
The subsequent dehydrohalogenation of the hydroxamoyl chloride is typically achieved by treatment with a base. thieme-connect.dechemrxiv.org Triethylamine (B128534) is a frequently used base for this purpose, facilitating the elimination of hydrogen chloride to generate the nitrile oxide in situ. thieme-connect.de This method is highly compatible with subsequent cycloaddition reactions, allowing for a one-pot procedure where the nitrile oxide is trapped by a dipolarophile as it is formed. thieme-connect.de Silver(I) salts, such as silver(I) acetate, have also been employed to promote the generation of nitrile oxides from hydroximoyl chlorides, likely driven by the high affinity of the silver(I) ion for the chloride ion. clockss.org
In Situ Generation Strategies for Benzonitrile N-Oxide Derivatives
Due to the high reactivity and potential instability of many nitrile oxides, strategies for their generation in the presence of a reaction partner (in situ generation) are of great importance. etsu.edu These methods avoid the need to isolate the often-unstable nitrile oxide, minimizing decomposition and dimerization pathways. chemrxiv.orgetsu.edu
The dehydrohalogenation of hydroxamoyl chlorides, as discussed previously, is a primary example of an in situ generation method. nih.govthieme-connect.de Another significant strategy is the dehydration of primary nitroalkanes. nih.gov Reagents such as phenyl isocyanate in the presence of triethylamine are known to facilitate this transformation. nih.gov More contemporary methods utilize dehydrating agents like 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) or ethyl chloroformate in the presence of a base. nih.govresearchgate.net Microwave-assisted routes using reagents like 4-(4,6-dimethoxy ontosight.ainih.govwipo.inttriazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have also been developed for the efficient in situ generation of nitrile oxides from nitroalkanes. researchgate.net
The oxidation of aldoximes also serves as a direct route for the in situ formation of nitrile oxides. nih.gov Oxidizing agents such as trichloroisocyanuric acid have been shown to convert aldoximes to the corresponding nitrile oxides, which can then undergo cycloaddition reactions with suitable dipolarophiles present in the reaction mixture. researchgate.net
Exploration of Alternative Synthetic Pathways for 4-Cyano-benzonitrile N-Oxide Precursors
The synthesis of the specific precursor for this compound, namely 4-cyanobenzaldehyde (B52832) oxime, and related precursors, relies on established organic transformations. The preparation of nitriles, the key functional group in the precursor, can be achieved through various classical methods.
One common route is the Sandmeyer reaction, where an aromatic amine is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile, often from a transition metal cyanide. wikipedia.org Another approach is the Rosenmund-von Braun synthesis, which involves the reaction of an aryl halide with a copper(I) cyanide. wikipedia.org
The dehydration of amides and oximes are also fundamental methods for nitrile synthesis. wikipedia.orgorganic-chemistry.org For instance, 4-hydroxybenzaldehyde (B117250) can be converted to 4-hydroxybenzonitrile. tdcommons.org This can be achieved by first reacting the aldehyde with hydroxylamine (B1172632) hydrochloride to form the oxime, which is then dehydrated. tdcommons.org Furthermore, the direct oxidation of primary amines can yield nitriles. wikipedia.org
A patent describes a process for preparing 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile, which involves the dehydration of the corresponding amide as one of the synthetic steps. wipo.int These fundamental reactions provide the necessary toolkit for constructing the cyano-substituted aromatic precursors required for the synthesis of this compound.
Reactivity and Mechanistic Investigations of 4 Cyano Benzonitrile N Oxide
1,3-Dipolar Cycloaddition Reactions of Benzonitrile (B105546) N-Oxides
Benzonitrile N-oxides, including the 4-cyano derivative, are key 1,3-dipoles that readily react with a variety of π-systems, known as dipolarophiles, to form five-membered heterocycles. wikipedia.orgorganic-chemistry.org These reactions are prized for their ability to construct complex molecular architectures with high regio- and stereoselectivity. wikipedia.org The versatility of this reaction is demonstrated by its application with a wide array of dipolarophiles, ranging from simple alkenes and alkynes to more complex conjugated systems.
The reaction of 4-cyano-benzonitrile N-oxide with alkenes and alkynes is a cornerstone of its chemistry, leading to the formation of isoxazolines and isoxazoles, respectively. mdpi.comyoutube.com These heterocyclic products are valuable intermediates in organic synthesis and are present in numerous biologically active compounds. nih.govmdpi.com The cycloaddition is a [3+2] process where the three atoms of the nitrile oxide (C-N-O) and two atoms of the dipolarophile's double or triple bond combine to form the five-membered ring. wikipedia.orgorganic-chemistry.org
The regioselectivity of these reactions, which determines the orientation of the dipole addition to the dipolarophile, is a critical aspect. This selectivity can often be rationalized using Frontier Molecular Orbital (FMO) theory, which considers the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgorganic-chemistry.org For instance, the reaction of nitrile oxides with alkenes often leads to Δ2-isoxazolines. mdpi.comsci-rad.com
A practical example involves the reaction of this compound with parthenin (B1213759), a natural product containing an exocyclic double bond. This reaction, carried out in THF at temperatures ranging from 0-5°C to ambient temperature, yields a spiro-isoxazoline derivative. google.com
Table 1: Examples of Cycloaddition Reactions of Benzonitrile N-Oxides
| Dipole | Dipolarophile | Product | Reference |
| This compound | Parthenin (alkene) | Spiro-isoxazoline derivative | google.com |
| Benzonitrile N-oxide | Alkyne | Isoxazole (B147169) | nih.gov |
| Benzonitrile N-oxide | Alkene | Δ2-Isoxazoline | mdpi.com |
The synthesis of isoxazoles from alkynes and nitrile oxides can be achieved under various conditions, including in aqueous media or through thermally promoted cycloadditions. nih.govorganic-chemistry.org For example, 3,5-disubstituted isoxazoles can be synthesized from aldoximes and alkynes in an aqueous medium at room temperature. nih.gov The in-situ generation of the nitrile oxide from a hydroximoyl chloride is a common strategy. olemiss.edu
The cycloaddition reactions of benzonitrile N-oxides with electron-deficient alkenes, such as conjugated nitroalkenes and phosphorylated nitroethenes, have been a subject of significant research, particularly from a theoretical standpoint. mdpi.comgrowingscience.comresearchgate.net These reactions lead to the formation of nitro-substituted Δ2-isoxazolines, which are valuable synthetic intermediates. mdpi.com
Density Functional Theory (DFT) calculations have been instrumental in understanding the regioselectivity of these reactions. mdpi.comdntb.gov.ua For the reaction between benzonitrile N-oxide and β-phosphorylated nitroethenes, it has been shown that benzonitrile N-oxide can act as both a moderate electrophile and a moderate nucleophile, while the nitroethenes are strong electrophiles. mdpi.comdntb.gov.ua
The regiochemical outcome depends on the substitution pattern of the nitroethene. For instance, with β-phosphorylated nitroethene and β-phosphorylated α-cyanonitroethene, the formation of 4-nitro-substituted Δ2-isoxazolines is favored. mdpi.comdntb.gov.ua However, when a cyano group is present at the β-position of the nitroethene, the formation of the 5-nitro-substituted Δ2-isoxazoline becomes more favorable. mdpi.comdntb.gov.ua These theoretical predictions are in good agreement with kinetic analyses. dntb.gov.ua
Molecular Electron Density Theory (MEDT) studies have further elucidated the mechanism of these reactions. researchgate.net The interaction is typically initiated by the nucleophilic attack of the oxygen atom of the benzonitrile N-oxide on the most electrophilic carbon atom of the nitroalkene, which favors the formation of 4-nitro-substituted Δ2-isoxazolines. researchgate.net
Table 2: Regioselectivity in Cycloadditions with Substituted Nitroethenes
| Nitroethene Substituent | Favored Product | Reference |
| β-phosphorylated | 4-nitro-substituted Δ2-isoxazoline | mdpi.comdntb.gov.ua |
| β-phosphorylated, α-cyano | 4-nitro-substituted Δ2-isoxazoline | mdpi.comdntb.gov.ua |
| β-phosphorylated, β-cyano | 5-nitro-substituted Δ2-isoxazoline | mdpi.comdntb.gov.ua |
Experimental studies have also been conducted. For example, the reactions of benzonitrile N-oxides with trans-β-nitrostyrenes have been investigated kinetically. growingscience.com
Benzonitrile N-oxides can also undergo 1,3-dipolar cycloaddition reactions with imines, which act as dipolarophiles through their C=N double bond. ijrpc.com These reactions lead to the formation of five-membered heterocyclic rings containing both oxygen and nitrogen atoms. While the search results provide general information on the cycloaddition of 1,3-dipoles with imines (specifically nitrones reacting with isocyanates), direct and detailed examples specifically for this compound with benzylideneanilines are not explicitly detailed in the provided search results. However, the general principles of 1,3-dipolar cycloadditions apply. ijrpc.comcsic.es The reaction would be expected to yield a 1,2,4-oxadiazolidine derivative. The regioselectivity would be governed by the electronic and steric properties of both the nitrile oxide and the imine.
The scope of 1,3-dipolar cycloadditions of nitrile oxides extends to other types of double bonds, including carbonyl (C=O) and thiocarbonyl (C=S) groups, as well as highly electron-deficient alkenes like tetracyanoethylene (B109619). organic-chemistry.org
Reactions with carbonyl compounds would lead to the formation of 1,4,2-dioxazoles, while reactions with thiocarbonyls would yield 1,4,2-oxathiazoles. The reactivity with these heteroatom-containing double bonds is generally lower than with activated alkenes or alkynes.
Tetracyanoethylene, being an extremely electron-poor dipolarophile, is expected to react readily with nitrile oxides. The numerous electron-withdrawing cyano groups significantly lower the energy of its LUMO, facilitating a rapid reaction with the HOMO of the nitrile oxide. organic-chemistry.org While specific studies on this compound with these particular dipolarophiles were not prominent in the search results, the general reactivity patterns of nitrile oxides suggest these reactions are feasible. organic-chemistry.org
Molecular Mechanism Elucidation of 32CA Processes
The molecular mechanism of the [3+2] cycloaddition (32CA) reactions of nitrile oxides has been a subject of extensive theoretical and experimental investigation. The primary debate centers on whether these reactions proceed through a concerted or a stepwise pathway. nih.govnih.gov
A concerted mechanism involves a single transition state where both new sigma bonds are formed simultaneously, although not necessarily at the same rate (asynchronous). organic-chemistry.orgnih.gov This pathway is generally favored for many 1,3-dipolar cycloadditions and is supported by the high stereospecificity often observed in these reactions. wikipedia.org The reaction is considered a [4πs + 2πs] cycloaddition, analogous to the Diels-Alder reaction. organic-chemistry.org
A stepwise mechanism, on the other hand, involves the formation of a diradical or zwitterionic intermediate. nih.govnih.gov The intermediacy of such species is more likely in reactions where the electronic properties of the dipole and dipolarophile are highly mismatched, or when the reactants possess structural features that can stabilize a radical or ionic center. csic.es
DFT studies on the reaction of benzonitrile N-oxide with β-phosphorylated nitroethenes have indicated a polar, one-step mechanism. mdpi.comdntb.gov.ua This suggests a concerted but highly asynchronous process. The term "one-step-two-stage" has also been used to describe mechanisms where an intermediate is formed but is not a stable, isolable species. mdpi.com
The nature of the solvent can also play a crucial role in determining the mechanism. csic.es Polar solvents can stabilize charged intermediates, potentially favoring a stepwise zwitterionic pathway, whereas nonpolar solvents are more likely to facilitate a concerted mechanism. csic.es For instance, studies on the cycloaddition of nitrones with isocyanates have shown a shift from a concerted mechanism in the gas phase and nonpolar solvents to a stepwise mechanism in polar solvents. csic.es
In the context of intramolecular [3+2] cycloadditions of nitrile oxides, a stepwise mechanism involving the formation of nitrogen lone pairs followed by C-C and C-O bond formation has been proposed based on Bonding Evolution Theory (BET) analysis. rsc.org However, for many intermolecular reactions of benzonitrile N-oxides, particularly with simple alkenes and alkynes, the concerted mechanism is generally considered to be the operative pathway. organic-chemistry.org Attempts to locate zwitterionic intermediates in some theoretical studies of nitrile oxide cycloadditions have been unsuccessful, lending further support to a one-step process. nih.gov
Table 3: Mechanistic Aspects of Benzonitrile N-Oxide Cycloadditions
| Reactants | Proposed Mechanism | Method of Investigation | Reference |
| Benzonitrile N-oxide + β-phosphorylated nitroethenes | Polar one-step | DFT Calculations | mdpi.comdntb.gov.ua |
| Nitrones + Isocyanates | Concerted (nonpolar solvent), Stepwise (polar solvent) | DFT Calculations | csic.es |
| Intramolecular nitrile oxide + ethene | Stepwise | Bonding Evolution Theory (BET) | rsc.org |
| Nitro-substituted formonitrile N-oxide + electron-rich alkenes | Polar, one-step | DFT Calculations | nih.gov |
Characterization of the Polar Nature of Cycloaddition Reactions
The [3+2] cycloaddition (32CA) reactions involving nitrile N-oxides, including this compound, are often characterized by a significant polar nature. This polarity arises from the electronic properties of the reacting species. Benzonitrile N-oxide itself is classified as both a moderate electrophile and a moderate nucleophile based on its conceptual density functional theory (CDFT) indices. mdpi.com For instance, its global electrophilicity (ω) is calculated to be 1.46 eV, and its global nucleophilicity (N) is 2.78 eV. mdpi.com The oxygen atom is the most nucleophilic center of the molecule. mdpi.com
The polar character of these reactions is typically evaluated through the calculation of Global Electron Density Transfer (GEDT) at the transition state (TS). bibliotekanauki.pl A GEDT value greater than 0.2 e is indicative of a polar process. bibliotekanauki.pl DFT studies on the cycloaddition of benzonitrile N-oxide with various dipolarophiles, such as β-phosphorylated nitroethenes, have confirmed the distinctly polar nature of these reactions, showing them to proceed via a polar one-step mechanism. mdpi.com The polarity of the interaction can be influenced by the substituents on the reacting partner. For example, the cycloaddition of benzonitrile N-oxide with benzylideneanilines shows varying degrees of polarity; reactions with those bearing electron-releasing groups tend to have low polar character, while those with electron-withdrawing groups exhibit non-polar characteristics based on GEDT values. bibliotekanauki.pl
Even when reactions are determined to proceed via a one-step mechanism, the interactions between the reactants can be polar. nih.gov This polarity is a key factor that can lead to the postulation of stepwise mechanisms involving charged intermediates, although conclusive evidence for such intermediates is often elusive. nih.govsemanticscholar.org The solvent can also play a role, though studies on similar systems have shown that changing from a low-polarity solvent to a very polar one does not necessarily alter the fundamental one-step mechanism, even if the quantitative descriptions of the reaction profiles are slightly different. nih.gov
Theoretical Postulation and Analysis of Zwitterionic Intermediates
The polar nature of [3+2] cycloaddition reactions has led to the postulation of stepwise mechanisms involving zwitterionic intermediates. mdpi.com In some cases, acyclic adducts are formed alongside the expected cycloadducts, which could be interpreted as products arising from the conversion of an initially formed zwitterion. mdpi.com
However, comprehensive theoretical studies, primarily using Density Functional Theory (DFT), have often refuted the existence of stable zwitterionic intermediates in the reaction pathway for many benzonitrile N-oxide cycloadditions. semanticscholar.orgmdpi.com For example, in the reaction of benzonitrile N-oxide with β-phosphorylated nitroethenes, all attempts to locate a hypothetical zwitterionic intermediate along the cycloaddition path were unsuccessful, indicating a concerted, albeit polar, mechanism. semanticscholar.org Similarly, studies on reactions between C-arylnitrones and certain alkenes, which also have polar interactions, failed to identify any zwitterionic intermediates, with all attempts to optimize such structures proving unsuccessful. nih.gov
Despite this, the formation of zwitterionic intermediates is considered more plausible in reactions with highly polarized partners. DFT studies on the reaction of benzonitrile N-oxide with nitroacetylene, for instance, suggest that the interactions can lead to the formation of an extended zwitterion. mdpi.com The possibility of a stepwise zwitterionic mechanism is often explored theoretically, but in many cycloadditions involving nitrile N-oxides, the calculations point towards a one-step, two-stage mechanism, where the formation of the two new sigma bonds is asynchronous but occurs within a single kinetic step without a stable intermediate. mdpi.com Computational analysis remains a critical tool to distinguish between a truly stepwise mechanism with a zwitterionic intermediate and a concerted, highly polar, asynchronous process. rsc.orgsemanticscholar.org
Transition State Characterization and Associated Energetic Profiles
The mechanism of cycloaddition reactions involving this compound is elucidated through the characterization of transition states (TS) and their corresponding energetic profiles using computational methods like DFT. mdpi.com For a given [3+2] cycloaddition, potential energy surfaces are mapped to locate all stationary points, including reactants, molecular complexes (MCs), transition states, and products. bibliotekanauki.pl The location of a single transition state between the reactants and the product is indicative of a one-step mechanism. bibliotekanauki.pl
The transition state is identified as a first-order saddle point on the potential energy surface, characterized by the presence of one imaginary frequency in the Hessian matrix. mdpi.com The Gibbs free energy of activation (ΔG‡) is a key parameter derived from these calculations, representing the energy barrier of the reaction. For example, in the reaction of benzonitrile N-oxide with a β-phosphoryl nitroethene, the Gibbs free energy of activation was calculated to be around 23-24 kcal/mol, indicating that the reaction is kinetically allowed. mdpi.com
Dimerization Reactions of Benzonitrile N-Oxides: Formation of Furazan (B8792606) N-Oxides
Benzonitrile N-oxides, including substituted derivatives like the 4-cyano variant, can undergo a [3+2] cycloaddition with themselves in a dimerization reaction to form 3,5-diaryl-1,2,4-oxadiazole 4-oxides, commonly known as diarylfurazan N-oxides. rsc.org This self-decomposition pathway is a significant aspect of nitrile N-oxide chemistry. rsc.org
Kinetic studies of the dimerization of various para-substituted benzonitrile N-oxides have shown that the reaction follows a one-step concerted mechanism. rsc.org The reaction rate is influenced by the nature of the substituent on the benzene (B151609) ring. The activation parameters for this dimerization are characterized by a substantially negative activation entropy (around -20 e.u.), which is consistent with a highly ordered transition state typical of a concerted cycloaddition. rsc.org The reaction rate is only slightly affected by the polarity of the solvent, being fastest in non-polar or poorly solvating media like carbon tetrachloride compared to more polar solvents such as alcohols or acetonitrile. rsc.org This observation, along with the lack of rate enhancement by tertiary amines, supports the proposed one-step mechanism over a previously suggested carbene mechanism. rsc.org
Quantitative Analysis of Substituent Effects on Reaction Kinetics and Mechanisms (e.g., Hammett-Type Relationships)
The effect of substituents on the reactivity of benzonitrile N-oxides in both dimerization and cycloaddition reactions can be quantitatively analyzed using Hammett-type relationships. For the dimerization reaction leading to furazan N-oxides, a Hammett plot of the logarithm of the rate constants against the substituent constant (σ) yields a positive ρ value of +0.86. rsc.org
This positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents. The observed rate increase follows the order: m-Cl > p-Cl > H > p-Me > p-OMe. rsc.org This suggests that in the transition state, there is a net increase in negative charge at the reaction center of the nitrile oxide moiety.
In [3+2] cycloaddition reactions with dipolarophiles, substituent effects are also prominent. For instance, in reactions with benzylideneanilines, electron-releasing groups on the dipolarophile increase the reaction rate, while electron-withdrawing groups have a lesser effect. bibliotekanauki.pl Conversely, in reactions of nitrile N-oxides with electron-rich alkenes, electron-withdrawing groups on the nitrile oxide, such as a nitro group, classify it as a strong electrophile, significantly influencing the reaction's nature. semanticscholar.org For para-substituted compounds, strong electron-withdrawing groups like -CN or -NO₂ can inhibit certain biological activities observed in related heterocyclic structures, highlighting the profound impact of substituents. acs.org These quantitative and qualitative observations underscore the importance of electronic effects in modulating the reaction kinetics and mechanisms of this compound and its analogues.
Stereochemical Control and Selectivity in 4 Cyano Benzonitrile N Oxide Cycloadditions
Regioselectivity in 1,3-Dipolar Cycloaddition Reactions
Regioselectivity in the cycloaddition of 4-cyano-benzonitrile N-oxide refers to the preferential formation of one constitutional isomer over another. This selectivity is primarily dictated by the electronic properties of both the nitrile oxide and the dipolarophile.
Frontier Molecular Orbital (FMO) theory has been a cornerstone in rationalizing the regioselectivity of 1,3-dipolar cycloadditions. clockss.org This theory posits that the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. The regiochemical outcome is determined by the combination of orbitals that results in the largest stabilization energy, which is related to the overlap of the atomic orbitals with the largest coefficients.
For this compound, an electron-withdrawing group (cyano group) lowers the energy of both the HOMO and LUMO. In reactions with electron-rich dipolarophiles, the dominant interaction is typically between the LUMO of the nitrile oxide and the HOMO of the dipolarophile. Conversely, with electron-poor dipolarophiles, the HOMO of the nitrile oxide and the LUMO of the dipolarophile interaction becomes more significant. mdpi.comacademie-sciences.fr The regioselectivity observed in these cycloadditions can often be explained by considering the favorable HOMO-LUMO interaction between the dipole and the dipolarophile, where the dipole (LUMO)–dipolarophile (HOMO) interaction appears to be dominant for many alkenes. mdpi.com
Molecular Electron Density Theory (MEDT) offers a more recent and comprehensive framework for understanding chemical reactivity, including the regioselectivity of cycloaddition reactions. luisrdomingo.comresearchgate.net MEDT posits that the flow of electron density, driven by the differences in the electronic chemical potential of the reactants, governs the reaction pathway. researchgate.netgrowingscience.com
According to MEDT, the regioselectivity is determined by the most favorable interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other. growingscience.com In the case of benzonitrile (B105546) N-oxides, the oxygen atom of the CNO group is typically the most nucleophilic center. growingscience.commdpi.com For many dipolarophiles, such as substituted β-nitrostyrenes, the most electrophilic center is the α-carbon atom of the nitrovinyl group. growingscience.com This nucleophilic-electrophilic interaction favors the formation of specific regioisomers, such as 4-nitro-substituted Δ2-isoxazolines. growingscience.com
DFT calculations within the MEDT framework have shown that for cycloadditions involving β-phosphorylated nitroethenes, benzonitrile N-oxide acts as a nucleophile, while the nitroethenes act as electrophiles, leading to polar, one-step mechanisms. mdpi.com This theory successfully predicts the formation of 4-nitro-substituted Δ2-isoxazolines in reactions with certain phosphorylated nitroethenes and 5-nitro-substituted isomers with others, depending on the substitution pattern of the dipolarophile. mdpi.com
The structural and electronic characteristics of the dipolarophile play a crucial role in directing the regioselectivity of its cycloaddition with this compound.
Electron-Withdrawing Groups (EWGs): The presence of electron-withdrawing groups, such as nitro (NO₂) and cyano (CN) groups, on the dipolarophile significantly influences its electronic properties and, consequently, the regioselectivity of the reaction. mdpi.commdpi.com For instance, in reactions with β-phosphorylated nitroethenes, the presence of a cyano group can alter the preferred reaction pathway. mdpi.com When two EWGs like nitro and cyano are on the same α-carbon of a nitroalkene, it can lower the activation barriers and favor the formation of 4-substituted Δ²-isoxazoline. mdpi.com
Cyano Substituents: The position of a cyano group on the dipolarophile can have a decisive impact on the regiochemical outcome. For example, in the reaction of benzonitrile N-oxide with β-phosphorylated nitroethenes, an α-cyano substituent favors the formation of 4-nitro-substituted Δ2-isoxazolines, whereas a β-cyano substituent directs the reaction towards the 5-nitro-substituted regioisomer. mdpi.com This highlights the subtle yet powerful influence of substituent positioning on the electronic landscape of the dipolarophile and the resulting regioselectivity.
The table below summarizes the regiochemical outcomes for the reaction of benzonitrile N-oxide with various substituted nitroethenes based on DFT studies.
| Dipolarophile | Substituent Position | Predicted Major Regioisomer | Reference |
|---|---|---|---|
| β-phosphorylated nitroethene | - | 4-nitro-substituted Δ2-isoxazoline | mdpi.com |
| β-phosphorylated α-cyanonitroethene | α-cyano | 4-nitro-substituted Δ2-isoxazoline | mdpi.com |
| β-phosphorylated β-cyanonitroethene | β-cyano | 5-nitro-substituted Δ2-isoxazoline | mdpi.com |
Stereoselectivity in Cycloadditions (Diastereoselectivity and Enantioselectivity)
Beyond regioselectivity, controlling the stereochemistry of the newly formed chiral centers in cycloaddition reactions is a significant synthetic challenge. This involves achieving high levels of both diastereoselectivity and enantioselectivity.
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the reaction, the auxiliary can be removed to yield the desired enantiomerically enriched product. A variety of chiral auxiliaries have been effectively employed in the 1,3-dipolar cycloadditions of nitrile oxides to achieve high stereocontrol. thieme-connect.de
For example, camphor-derived auxiliaries attached to an acryloyl dipolarophile have been used to obtain highly regioselective and enantiopure isoxazolines. mdpi.com Similarly, carbohydrate derivatives have served as chiral auxiliaries in the regio- and stereoselective cycloadditions of benzonitrile N-oxide to produce 3,5-disubstituted isoxazolines. mdpi.com The use of sultam chiral auxiliaries has also been successful in various asymmetric reactions, including 1,3-dipolar cycloadditions. researchgate.net
The table below provides examples of chiral auxiliaries used in nitrile oxide cycloadditions and the reported diastereomeric/enantiomeric excess.
| Chiral Auxiliary | Dipolarophile Type | Reported Selectivity | Reference |
|---|---|---|---|
| Camphor-derived auxiliary | N-acryloyl dipolarophile | Highly regioselective, enantiopure | mdpi.com |
| Carbohydrate derivatives | Acryloyl-glucopyranoside | Regio- and stereoselective | mdpi.com |
| (2R)-Bornane-10,2-sultam | N-acryloyl derivative | up to 99% de | researchgate.net |
Nature's catalysts, enzymes, and catalytic antibodies offer a powerful approach to achieving high enantioselectivity. Monoclonal antibodies can be generated to catalyze specific reactions with remarkable stereocontrol.
A notable example is the use of the monoclonal antibody 29G12 to catalyze the 1,3-dipolar cycloaddition of p-acetamidobenzonitrile N-oxide to N,N-dimethylacrylamide. This antibody-catalyzed reaction achieved high enantioselectivity, with up to 98% enantiomeric excess (ee). mdpi.com This demonstrates the potential of biocatalysis to control the stereochemical outcome of cycloaddition reactions involving nitrile oxides, offering a complementary strategy to the use of traditional chiral auxiliaries.
Computational and Theoretical Investigations of 4 Cyano Benzonitrile N Oxide Reactivity
Density Functional Theory (DFT) Applications in Reaction Mechanism Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving 4-cyano-benzonitrile N-oxide. By calculating the electronic structure of molecules, DFT methods allow for a detailed exploration of reaction pathways and the prediction of reactivity.
Geometry Optimization and Vibrational Frequency Analysis of Reactants, Transition States, and Products
A fundamental step in computational reaction studies is the geometry optimization of all species involved: reactants, transition states (TSs), and products. This process identifies the lowest energy arrangement of atoms for each molecule or complex. For instance, theoretical studies on the [3+2] cycloaddition of benzonitrile (B105546) oxides with various dipolarophiles utilize DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to calculate the equilibrium molecular geometries. researchgate.net
Following optimization, vibrational frequency analysis is crucial. researchgate.net This calculation serves two main purposes: to characterize the nature of the stationary point on the potential energy surface and to obtain thermodynamic data. A stable molecule (reactant or product) will have all real (positive) vibrational frequencies. acs.org In contrast, a transition state is characterized by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate, connecting reactants to products. mdpi.comresearchgate.net This analysis confirms that the located structure is indeed a true transition state. mdpi.com Furthermore, these calculations provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary for computing activation and reaction energies at specific temperatures. researchgate.net
Exploration of Potential Energy Surfaces (PES) for Reaction Pathways
The potential energy surface (PES) provides a comprehensive map of the energy of a chemical system as a function of its geometry. By exploring the PES, chemists can identify the most favorable reaction pathways. For reactions involving this compound, DFT calculations are used to map out the energy profiles of different possible routes, such as the formation of different regioisomers in cycloaddition reactions. acs.org
For example, in the [3+2] cycloaddition of benzonitrile N-oxide with β-phosphorylated nitroethenes, DFT calculations at the M062X/6-31+G(d) level were used to explore the PES. mdpi.com The calculations revealed the transition states and intermediates, allowing for a comparison of the activation energies for different pathways. mdpi.com The path with the lowest activation energy is considered the kinetically favored route. researchgate.net Analysis of the PES can also determine whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism. mdpi.comresearchgate.net Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactants and products on the PES. mdpi.com
Calculation of Global and Local Reactivity Indices (e.g., Electronic Chemical Potential, Chemical Hardness, Electrophilicity, Nucleophilicity)
Conceptual DFT provides a framework for quantifying the reactivity of molecules using various indices. These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov
Electronic Chemical Potential (μ) : Represents the escaping tendency of electrons from a system. It is approximated as μ ≈ (E_HOMO + E_LUMO) / 2. researchgate.netnih.gov
Chemical Hardness (η) : Measures the resistance to a change in electron distribution. It is calculated as η ≈ E_LUMO - E_HOMO. researchgate.netnih.gov
Global Electrophilicity (ω) : Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). researchgate.netnih.gov
Global Nucleophilicity (N) : Describes the electron-donating ability of a molecule. It is often calculated relative to a reference compound like tetracyanoethylene (B109619) (TCE): N = E_HOMO(Nu) - E_HOMO(TCE). researchgate.netnih.gov
In studies of this compound, these indices help to classify its reactivity. For example, the 4-cyano substituted benzonitrile N-oxide is found to have a high global electrophilicity value (ω = 2.40 eV), classifying it as a strong electrophile. nih.gov The presence of the electron-withdrawing cyano group increases its electrophilicity compared to the unsubstituted benzonitrile N-oxide. nih.govnih.gov
Local reactivity indices, such as the Parr functions (P_k^+ and P_k^-), are used to predict the regioselectivity of a reaction. researchgate.net These functions identify the most electrophilic and nucleophilic sites within a molecule. mdpi.comresearchgate.net By projecting the global electrophilicity (ω) and nucleophilicity (N) onto specific atoms, local electrophilicity (ω_k) and local nucleophilicity (N_k) are obtained. researchgate.netnih.gov For instance, in benzonitrile N-oxides, the oxygen atom is typically the most nucleophilic center, while the carbon atom of the nitrile oxide group also contributes to its reactivity. mdpi.comgrowingscience.com
Table 1: Global Reactivity Indices for this compound Calculated at the B3LYP/6-31G(d) level of theory. Data sourced from a DFT study on benzonitrile N-oxides. nih.gov
| Index | Symbol | Value (eV) |
| Electronic Chemical Potential | μ | -4.63 |
| Chemical Hardness | η | 4.47 |
| Global Electrophilicity | ω | 2.40 |
| Global Nucleophilicity | N | 2.25 |
Advanced Theoretical Frameworks Applied to Nitrile N-Oxide Chemistry
Beyond standard DFT calculations, more specialized theoretical frameworks are employed to gain deeper mechanistic insights into the reactions of nitrile N-oxides.
Molecular Electron Density Theory (MEDT) for Comprehensive Mechanistic Understanding
Molecular Electron Density Theory (MEDT) offers a powerful alternative to orbital-based models for understanding chemical reactivity. MEDT posits that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactions. luisrdomingo.com This theory has been successfully applied to understand the mechanism and selectivity of [3+2] cycloaddition reactions involving benzonitrile N-oxides. researchgate.netgrowingscience.comdntb.gov.ua
An analysis of the Global Electron Density Transfer (GEDT) at the transition state is a key component of MEDT. researchgate.net A non-zero GEDT value indicates a polar reaction mechanism, where there is a net flow of electron density from the nucleophile to the electrophile. mdpi.comresearchgate.net For reactions involving benzonitrile N-oxides and various alkenes, the GEDT values confirm the polar nature of these processes. mdpi.comdntb.gov.ua MEDT studies have classified these reactions as zw-type (zwitterionic-type), which proceed through a polar, one-step mechanism rather than a stepwise pathway involving a distinct zwitterionic intermediate. acs.orgdntb.gov.ua Bonding Evolution Theory (BET), often used in conjunction with MEDT, analyzes the changes in the topology of the Electron Localization Function (ELF) along the reaction coordinate to provide a detailed picture of bond formation and breaking. researchgate.netrsc.org
Frontier Molecular Orbital (FMO) Theory for Reactivity and Selectivity Prediction
Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for predicting the reactivity and selectivity of pericyclic reactions. numberanalytics.comicourse.club It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.org The smaller the energy gap between the interacting HOMO and LUMO, the more favorable the reaction.
In the context of [3+2] cycloadditions of this compound, FMO theory helps to rationalize its reactivity. The electron-withdrawing cyano group lowers the energy of both the HOMO and LUMO of the benzonitrile N-oxide. nih.gov The lowering of the LUMO energy makes it a better electron acceptor (electrophile). The interaction can be either HOMO(dipole)-LUMO(dipolarophile) or LUMO(dipole)-HOMO(dipolarophile) controlled, depending on the electronic nature of the reacting partner. FMO theory is also used to predict the regioselectivity of the cycloaddition by considering the relative sizes of the orbital coefficients on the interacting atoms. numberanalytics.com The reaction is favored at the sites where the overlap between the HOMO and LUMO is maximized, which corresponds to the atoms with the largest orbital coefficients. numberanalytics.com While MEDT provides a more comprehensive picture, FMO theory remains a valuable and intuitive tool for initial reactivity predictions. researchgate.net
Explicit and Implicit Solvent Effects in Theoretical Simulations (e.g., Polarizable Continuum Model (PCM))
The inclusion of solvent effects is critical for accurately modeling the reactivity of polar molecules like this compound in solution. Both explicit and, more commonly, implicit solvent models are used to simulate these effects. The Polarizable Continuum Model (PCM) and its variants are widely employed implicit models in studies of nitrile oxide cycloadditions. semanticscholar.orgmdpi.commdpi.comresearchgate.net
In the PCM framework, the solute molecule is placed within a cavity embedded in a structureless, polarizable dielectric continuum that represents the solvent. diracprogram.orgnih.gov This approach allows for the calculation of solute-solvent interactions, primarily electrostatic, and their influence on the reaction's thermodynamics and kinetics. diracprogram.org
Studies on benzonitrile oxide cycloadditions have shown that solvent effects can be significant. For example, when studying the reaction with vinylacetic acid, calculations were performed in the gas phase and with various solvents (THF, ACN, FORM) using the PCM model. semanticscholar.org The results indicated that the inclusion of solvent effects could alter the preferred pathway of attack; while a β face attack was slightly favored in the gas phase, the α face attack became favored in the presence of a solvent. semanticscholar.org Similarly, in the reaction of aryl-substituted nitrile N-oxides with trichloronitropropene, the solvent effects of THF were incorporated by full optimization of the structures using PCM, which is essential for obtaining accurate activation Gibbs free energies. mdpi.com The analysis of reactions in different solvents, such as toluene (B28343) and the more polar nitromethane, demonstrates that while thermodynamic preferences for product formation may not change, the kinetic barriers can be affected. mdpi.com These findings underscore the necessity of including a reliable solvation model like PCM in theoretical simulations to obtain results that are comparable to experimental observations in solution.
Computational Analysis of Bond Formation and Electronic Structure at Transition States
Understanding the detailed molecular mechanism of reactions involving this compound requires a thorough analysis of the transition state (TS) structures. Computational chemistry provides powerful tools to investigate the geometry, electronic structure, and bonding changes that occur at these critical points on the potential energy surface.
In the context of [3+2] cycloaddition reactions, the transition states are analyzed to determine the synchronicity of bond formation. For reactions between benzonitrile oxides and various dipolarophiles, it is often found that the mechanism is concerted but highly asynchronous. beilstein-journals.org This means the two new sigma bonds are formed in a single step, but one bond is significantly more formed than the other in the TS structure. For example, in the reaction with β-isoxazolyl enamines, the forming C-C σ-bond was found to be shorter than the forming C-O bond in the transition state. beilstein-journals.org The degree of asynchronicity can be quantified by comparing the lengths of the forming bonds or by using Wiberg bond indices derived from Natural Bond Orbital (NBO) analysis. scispace.com
The electronic nature of the transition state is also a key area of investigation. The Global Electron Density Transfer (GEDT) is calculated at the TS to evaluate the polar character of the reaction. mdpi.com For polar zw-type (zwitterionic-type) cycloadditions, the GEDT value indicates the direction and magnitude of electron flow between the nitrile oxide and the dipolarophile. mdpi.com Furthermore, an analysis of local electronic properties, such as the nucleophilic and electrophilic Parr functions, helps to rationalize the observed regioselectivity. mdpi.comgrowingscience.com According to Molecular Electron Density Theory (MEDT), the most favorable reaction pathway involves the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other. growingscience.com For benzonitrile N-oxide, the oxygen atom is identified as the most nucleophilic center, which preferentially attacks the most electrophilic carbon atom of the alkene partner, dictating the formation of a specific regioisomer. mdpi.comgrowingscience.com
Table 2: Key Parameters in Transition State Analysis of Nitrile Oxide Reactions This table summarizes important computational metrics used to analyze the transition states of reactions involving benzonitrile N-oxide and its derivatives.
| Analytical Method/Parameter | Purpose | Typical Finding for Benzonitrile N-Oxide Reactions | Reference |
|---|---|---|---|
| Geometric Analysis (Bond Lengths) | Determine synchronicity of bond formation. | Concerted but asynchronous mechanism; C-C bond formation often more advanced than C-O bond formation. | beilstein-journals.org |
| Global Electron Density Transfer (GEDT) | Evaluate the polar character of the reaction. | Values typically between 0.11 and 0.15 e, indicating a polar process. | mdpi.com |
| Parr Functions / MEDT | Predict regioselectivity based on local electronic properties. | The nucleophilic oxygen atom of the N-oxide attacks the most electrophilic center of the dipolarophile. | mdpi.comgrowingscience.com |
| Bonding Evolution Theory (BET) | Decipher the detailed sequence of bond breaking/formation. | Reveals the step-by-step electronic reorganization, such as the creation of pseudoradical centers before bond formation. | nih.gov |
Synthetic Applications and Development of Functional Materials Utilizing 4 Cyano Benzonitrile N Oxide
Construction of Five-Membered Heterocycles via Cycloaddition Reactions
The 1,3-dipolar cycloaddition reaction is a cornerstone of the synthetic utility of 4-cyano-benzonitrile N-oxide. researchgate.net As a 1,3-dipole, it readily reacts with molecules containing double or triple bonds (dipolarophiles) in a [3+2] cycloaddition fashion to yield five-membered heterocyclic rings. researchgate.netresearchgate.net These reactions are often highly regioselective and can be stereoselective, providing a powerful method for building molecular complexity in a single step. beilstein-journals.orgbeilstein-journals.org
The reaction of this compound with alkenes provides a direct and efficient route to 4,5-dihydroisoxazoles, commonly known as isoxazolines. researchgate.netclockss.org Similarly, its reaction with alkynes yields fully aromatic isoxazoles. clockss.orgmdpi.com These cycloaddition reactions typically proceed with high regioselectivity, leading to the formation of 3-(4-cyanophenyl)-5-substituted isoxazolines or isoxazoles. clockss.orgresearchgate.net The intermediate isoxazolines are stable compounds but can also be readily oxidized to the corresponding isoxazoles. beilstein-journals.org
The resulting isoxazoline (B3343090) and isoxazole (B147169) rings are not merely synthetic endpoints; they are considered highly versatile building blocks for further chemical transformations. researchgate.net The N-O bond within the isoxazoline ring is susceptible to reductive cleavage under mild conditions, which unmasks a variety of functional groups, making these heterocycles valuable precursors to more complex acyclic molecules. researchgate.net
Table 1: Representative Cycloaddition Reactions with Alkenes and Alkynes
| Dipolarophile | Reagent | Product Structure | Product Class | Reference |
|---|---|---|---|---|
| Styrene | This compound | 3-(4-cyanophenyl)-5-phenylisoxazoline | clockss.org | |
| Phenylacetylene | This compound | 3-(4-cyanophenyl)-5-phenylisoxazole | sci-rad.com | |
| N-Ethylmaleimide | Benzonitrile (B105546) N-oxide* | Isoxazoline adduct | academie-sciences.fr | |
| (E)-β-imidazol-4-yl enamine | Arylhydroxamoyl chloride* | trans-4-aryl-isoxazoline | beilstein-journals.orgbeilstein-journals.org |
Note: Reactions with benzonitrile oxide or other aryl nitrile oxides are shown as representative examples of the reactivity expected for this compound.
Beyond carbon-carbon multiple bonds, this compound can undergo cycloaddition with heteronuclear multiple bonds. The reaction with imines (C=N bonds) leads to the formation of 1,2,4-oxadiazolines. researchgate.netresearchgate.net
The cycloaddition with nitriles (C≡N bonds) produces 3,5-disubstituted 1,2,4-oxadiazoles. kochi-tech.ac.jpnih.gov The nitrile C≡N bond is generally a less reactive dipolarophile compared to a C=C bond. researchgate.net Therefore, the reaction often requires elevated temperatures or specific activation, such as in inverse electron-demand cycloadditions where the nitrile oxide possesses electron-withdrawing groups. kochi-tech.ac.jp The 4-cyano substituent on the benzonitrile N-oxide can influence the electronic properties and reactivity in these cycloadditions. These 1,2,4-oxadiazole (B8745197) rings are significant structural motifs in medicinal chemistry. nih.gov
Table 2: Representative Cycloaddition Reactions with C=N and C≡N Bonds
| Dipolarophile | Reagent | Product Structure | Product Class | Reference |
|---|---|---|---|---|
| Benzylideneaniline | Benzonitrile N-oxide* | 1,2,4-Oxadiazoline | researchgate.net | |
| Acetonitrile | Carbamoyl nitrile oxide* | 1,2,4-Oxadiazole | kochi-tech.ac.jp | |
| N-Cyano sulfoximine | Hydroxylamine (B1172632) | N-1,2,4-Oxadiazole substituted sulfoximine | rsc.org | |
| Tetracyanoethylene (B109619) | Benzonitrile N-oxide* | 1,2,4-Oxadiazole derivative | researchgate.net |
Note: Reactions with analogous nitrile oxides are shown as representative examples of the reactivity expected for this compound.
Utilization as a Key Intermediate in the Synthesis of Biologically Active Molecules and Pharmaceutical Precursors
The heterocycles synthesized from this compound are scaffolds for a wide range of biologically active compounds. beilstein-journals.org Isoxazole and isoxazoline derivatives, in particular, exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antidiabetic, and antimicrobial properties. beilstein-journals.orgbeilstein-journals.orggrowingscience.com
The 1,2,4-oxadiazole ring is recognized as a valuable pharmacophore and a bioisosteric replacement for amide or ester functionalities, which can improve the pharmacokinetic properties of a drug candidate. nih.gov Consequently, this compound serves as a key starting material for generating libraries of potential therapeutic agents. Its derivatives have been investigated as muscarinic agonists, serotonergic antagonists, and antitumor agents. nih.gov The presence of the additional cyano group offers a potential site for further functionalization or specific interactions with biological targets. nih.gov
Preparation of Functionalized Organic Precursors (e.g., α,β-unsaturated ketones, nitriles, oximes, β-amino acids)
A significant application of the isoxazolines derived from this compound is their use as masked synthons for various functional groups. The synthetic value of the isoxazoline ring lies in its susceptibility to ring-opening reactions, which reveal acyclic structures that can be difficult to synthesize directly. researchgate.netmdpi.com
Specifically, the reductive cleavage of the N-O bond in the isoxazoline ring is a well-established method for preparing a range of important organic precursors:
α,β-Unsaturated Ketones : These can be obtained through the transformation of isoxazoline derivatives. mdpi.com
Nitriles : Further manipulation of the ring-opened products can yield functionalized nitriles. mdpi.comsnnu.edu.cn
Oximes : Isoxazolines can be converted into β-hydroxy oximes or related oxime structures. mdpi.comacs.org
β-Amino Acids : The isoxazoline ring serves as a precursor to γ-amino alcohols, which can be further oxidized to yield β-amino acids, a critical structural unit in many pharmaceuticals. mdpi.com
This versatility makes this compound an indirect source for these valuable synthetic intermediates, expanding its utility far beyond simple heterocycle formation.
Exploration of Applications in Polymer Chemistry and Advanced Material Science
The reactivity of this compound extends into the realm of polymer and materials science. Nitrile oxides are effective reagents for catalyst-free "click" chemistry reactions. researchgate.net This includes applications in polymer modification and synthesis. For instance, nitrile oxides can be grafted onto polymers containing unsaturated bonds or used in catalyst-free click polymerization with bifunctional monomers containing alkyne, alkene, or nitrile groups. researchgate.net This process allows for the creation of novel polymers with high molecular weights under mild conditions.
Furthermore, the rigid, aromatic structures of the isoxazole derivatives synthesized from this compound make them candidates for advanced materials. Isoxazole-containing compounds have been investigated for applications as liquid crystalline materials. beilstein-journals.orgbeilstein-journals.org The presence of the polar cyano group can enhance the dielectric properties and molecular ordering necessary for liquid crystal phases, making this compound a potentially valuable building block for the design of new electronic and optical materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-cyano-benzonitrile N-oxide, and how can purity be optimized?
- Methodology : The synthesis of aromatic N-oxides typically involves oxidation of the parent heterocycle using agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. For this compound, steric and electronic effects of the cyano group may require tailored reaction conditions (e.g., controlled temperature, inert atmosphere). Purity optimization involves chromatographic techniques (e.g., flash chromatography) and spectroscopic validation (¹H/¹³C NMR, IR) .
Q. How can the mutagenic potential of this compound be preliminarily assessed?
- Methodology : Use (Q)SAR models to evaluate structural alerts. Aromatic N-oxides often trigger mutagenicity alerts due to DNA-reactive intermediates. Public tools like Leadscope’s expert-rule-based model incorporate subclass-specific alerts (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) to refine predictions. Experimental validation via Ames testing (TA98/TA100 strains ± metabolic activation) is recommended .
Q. What analytical techniques are suitable for characterizing this compound in complex matrices?
- Methodology : High-resolution mass spectrometry (HRMS) coupled with UHPLC provides accurate mass and fragmentation patterns. For quantification in biological samples, on-line SPE-UHPLC-MS/MS minimizes matrix interference, achieving detection limits as low as 10 µg/kg .
Advanced Research Questions
Q. How do substituents (e.g., cyano groups) influence the mutagenicity SAR of aromatic N-oxides?
- Methodology : Substructure-based SAR fingerprint analysis can map mutagenicity trends. For example, electron-withdrawing groups (e.g., -CN) may stabilize reactive intermediates, increasing mutagenic risk. Cross-reference proprietary and public datasets to identify structural thresholds (e.g., % mutagenicity in benzo[c][1,2,5]oxadiazole 1-oxide analogs) .
Q. What experimental designs are optimal for studying N-oxide metabolite transport in pharmacokinetics?
- Methodology : Use OCT1-transfected HEK293 cells or knockout mouse models to assess transporter-independent uptake. For this compound, measure intracellular accumulation via LC-MS/MS and compare with parent compound kinetics. Statistical analysis via linear mixed-effect (LME) models accounts for biological variability .
Q. How does this compound stability vary under formulation conditions (e.g., lipid nanoparticles)?
- Methodology : Accelerated stability studies (40°C/75% RH) with RP-UPLC-CAD monitoring can detect hydrolysis products (e.g., aldehydes). Derivatize with aminooxy-PEG to quantify reactive intermediates. Binary systems (N-oxide + mRNA) reveal degradation kinetics, with LP (lipid particles) formation as a stability endpoint .
Key Considerations
- Experimental Design : For mutagenicity studies, prioritize compounds with >90% purity to avoid confounding impurities .
- Data Contradictions : While general aromatic N-oxide alerts are downgraded, subclasses like benzo[c][1,2,5]oxadiazole 1-oxide retain high risk . Validate via orthogonal assays.
- Analytical Workflows : Combine in silico predictions (e.g., ACD/Labs Percepta) with empirical data to resolve SAR ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
